molecular formula C9H10N4 B2590162 5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine CAS No. 41803-33-2

5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine

Cat. No.: B2590162
CAS No.: 41803-33-2
M. Wt: 174.207
InChI Key: PLTYNBDFFWNVRC-UHFFFAOYSA-N
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Description

5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine is a heterocyclic compound that belongs to the class of triazoles. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenyl-2H-1,2,3-triazole-4-carboxylic acid with methylamine under acidic conditions. The reaction mixture is then heated to promote cyclization, resulting in the formation of the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit enzymes involved in cell proliferation, leading to its anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid
  • 1,2,4-triazole
  • 1,2,3-triazole

Uniqueness

5-methyl-2-phenyl-2H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern on the triazole ring, which imparts distinct biological activities and chemical reactivity. Compared to other triazole derivatives, this compound exhibits enhanced stability and selectivity in its interactions with biological targets .

Properties

IUPAC Name

5-methyl-2-phenyltriazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-7-9(10)12-13(11-7)8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLTYNBDFFWNVRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(N=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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